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Cat. No.: B8233495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG2-acetic acid has emerged as a critical tool in modern biochemical and

pharmaceutical research, primarily serving as a versatile heterobifunctional linker. Its unique

structure, featuring a reactive bromo group at one end and a carboxylic acid at the other,

connected by a short, hydrophilic polyethylene glycol (PEG) spacer, enables the precise

covalent linkage of distinct molecular entities. This guide provides an in-depth overview of its

primary applications, particularly in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), alongside relevant physicochemical data and illustrative experimental workflows.

Core Applications in Research
The principal application of Bromo-PEG2-acetic acid is in the construction of PROTACs.[1][2]

PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal

system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in

disease.[1][2] Bromo-PEG2-acetic acid functions as the connecting bridge within the

PROTAC molecule, linking a ligand that binds to the target protein with a ligand that recruits an

E3 ubiquitin ligase.

Beyond PROTACs, its bifunctional nature makes it suitable for a range of bioconjugation

applications, including the development of antibody-drug conjugates (ADCs). The carboxylic

acid can be activated to react with primary amines (e.g., lysine residues on an antibody), while

the bromo group can react with nucleophiles such as thiols (e.g., cysteine residues).
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Physicochemical Properties
Understanding the physical and chemical characteristics of Bromo-PEG2-acetic acid is

essential for its effective use in synthesis and for predicting the properties of the resulting

conjugates. While specific experimental data for Bromo-PEG2-acetic acid is not always

published in detail, data for the closely related analogue, Bromo-PEG2-acid, provides valuable

insights.

Property Value Source

Molecular Formula C7H13BrO4 PubChem

Molecular Weight 241.08 g/mol PubChem

Appearance
Pale Yellow or Colorless Oily

Matter
BOC Sciences

Solubility Soluble in DCM, DMF, DMSO BOC Sciences

Calculated XLogP3 0.2 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 7 PubChem

Note: Data is for the closely related compound Bromo-PEG2-acid (CAS 1807503-92-9) where

specific data for Bromo-PEG2-acetic acid is unavailable.

Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involving Bromo-PEG2-acetic acid is crucial for a

comprehensive understanding of its utility.
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PROTAC-Mediated Protein Degradation
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Caption: Mechanism of PROTAC-mediated protein degradation.
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PROTAC Synthesis Workflow
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Caption: General workflow for PROTAC synthesis.

Experimental Protocols
The synthesis of a PROTAC using Bromo-PEG2-acetic acid typically involves a multi-step

process. The following protocols are generalized and may require optimization based on the

specific properties of the protein target and E3 ligase ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to Bromo-
PEG2-acetic acid
This step involves the formation of a stable amide bond between the carboxylic acid of the

linker and an amine group on the E3 ligase ligand.

Reagents and Materials:

E3 Ligase Ligand (containing a primary or secondary amine)

Bromo-PEG2-acetic acid

Coupling agents (e.g., HATU, HOBt/EDC)

Amine base (e.g., DIPEA, triethylamine)

Anhydrous solvent (e.g., DMF, DCM)
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Nitrogen or Argon atmosphere

Procedure:

Dissolve Bromo-PEG2-acetic acid in the anhydrous solvent under an inert atmosphere.

Add the coupling agent(s) and stir for 5-10 minutes at room temperature to activate the

carboxylic acid.

Add the E3 ligase ligand to the reaction mixture, followed by the amine base.

Stir the reaction at room temperature for 2-12 hours. The reaction progress should be

monitored by an appropriate technique such as LC-MS or TLC.

Upon completion, the solvent is typically removed under reduced pressure. The crude

product can be purified by flash column chromatography or preparative HPLC.

Step 2: Nucleophilic Substitution with Target Protein
Ligand
The bromo group of the linker-E3 ligase ligand conjugate is then reacted with a nucleophilic

group (commonly a thiol or phenol) on the target protein ligand.

Reagents and Materials:

Bromo-PEG2-E3 Ligase Ligand conjugate (from Step 1)

Target Protein Ligand (containing a nucleophilic group, e.g., thiol)

A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

Dissolve the Bromo-PEG2-E3 Ligase Ligand conjugate and the Target Protein Ligand in the

anhydrous solvent.
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Add the base to the reaction mixture.

The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for 4-24

hours. Reaction progress should be monitored by LC-MS or HPLC.

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl

acetate) and washed with water and brine.

The organic layer is dried, filtered, and concentrated. The final PROTAC is then purified,

most commonly by preparative HPLC to achieve high purity.

Quantitative Data in PROTAC Performance
The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the

target protein. Key parameters include the half-maximal degradation concentration (DC50) and

the maximum degradation level (Dmax). While specific data for PROTACs synthesized with

Bromo-PEG2-acetic acid is sparse in publicly accessible literature, the following table

provides illustrative data for PROTACs utilizing PEG2 linkers to demonstrate the typical

performance metrics.

PROTAC
Target

E3 Ligase Linker Type Cell Line DC50 (nM) Dmax (%)

Protein X CRBN PEG2 HeLa 50 >90

Protein Y VHL PEG2 HEK293 25 >95

Protein Z CRBN PEG2 MCF7 100 85

Note: This data is illustrative and compiled from various sources in the literature for PROTACs

with similar PEG2 linkers. Actual values will be highly dependent on the specific target and E3

ligase ligands used.

In conclusion, Bromo-PEG2-acetic acid is a valuable and versatile linker in the field of

chemical biology and drug discovery. Its well-defined structure and predictable reactivity make

it a reliable component in the synthesis of complex molecules like PROTACs, enabling

researchers to probe biological systems and develop novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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